
1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-phenyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a phenyl group attached to the second position of the indole ring and a nitrile group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-2-phenyl-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals to produce a stable chromophore .
Industrial Production Methods
Industrial production of 1-methyl-2-phenyl-1H-indole-5-carbonitrile typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-phenyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Nitrogen dioxide or nitrous acid in benzene.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
1-methyl-2-phenyl-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-methyl-2-phenyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets. The indole ring can undergo protonation, leading to electrophilic substitution reactions at specific positions . This compound can also form stable chromophores with malondialdehyde and 4-hydroxyalkenals, which are used in biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-2-phenylindole: Lacks the nitrile group at the fifth position.
1-methyl-1H-indole-5-carbonitrile: Lacks the phenyl group at the second position.
Uniqueness
1-methyl-2-phenyl-1H-indole-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
741709-19-3 |
|---|---|
Formule moléculaire |
C16H12N2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-methyl-2-phenylindole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
UEDPJEAILDTTLD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C#N)C=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



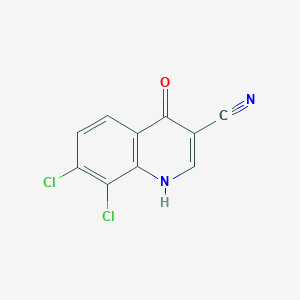

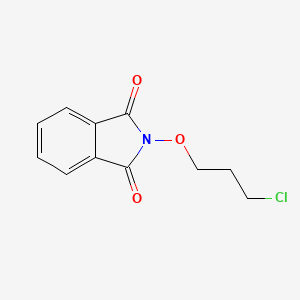
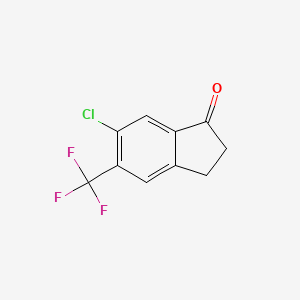
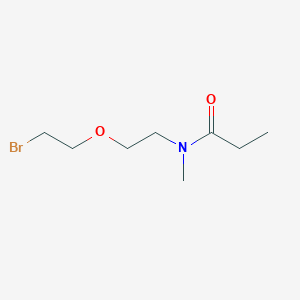
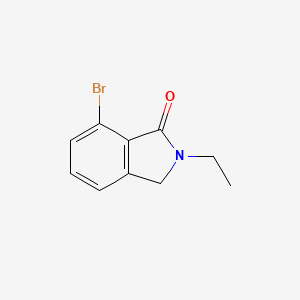
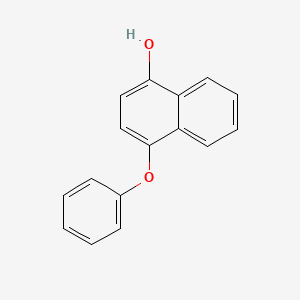
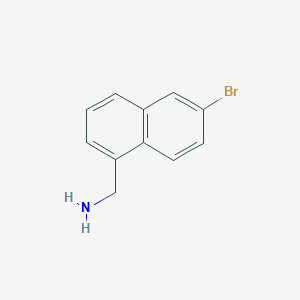
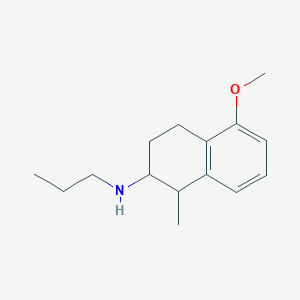
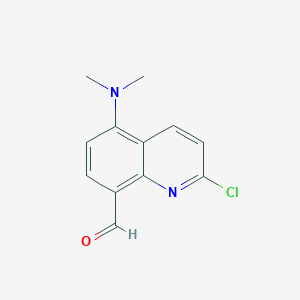


![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)
